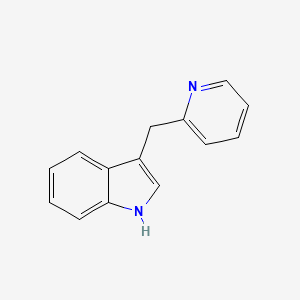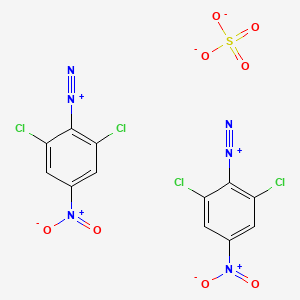
1,3-Dioxepin, 2-hexyl-4,7-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-4,7-dihydro-1,3-dioxepin typically involves the reaction of heptanal with butene-1,4-glycol under acidic conditions to form the acetal . The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of 2-Hexyl-4,7-dihydro-1,3-dioxepin follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted dioxepin derivatives.
Aplicaciones Científicas De Investigación
2-Hexyl-4,7-dihydro-1,3-dioxepin has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hexyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets through various pathways. For example, during oxidation, the compound undergoes hydrogen abstraction by peroxyl radicals, leading to the formation of oxidized products . The specific molecular targets and pathways depend on the type of reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
2-Hexyl-4,7-dihydro-1,3-dioxepin can be compared with other similar compounds, such as:
2,5-Dihydrofuran: Another heterocyclic compound with similar reactivity but different ring structure.
3-Pyrroline Derivatives: These compounds also undergo hydroformylation to form optically active aldehydes.
4,7-Dihydro-1,3-dioxepin Derivatives: Various derivatives of 4,7-dihydro-1,3-dioxepin exhibit similar chemical properties and reactivity.
Propiedades
Número CAS |
61732-96-5 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
2-hexyl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-8-11-12-9-6-7-10-13-11/h6-7,11H,2-5,8-10H2,1H3 |
Clave InChI |
BKMHRWAUFCKQFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1OCC=CCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
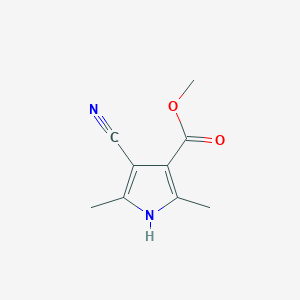
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
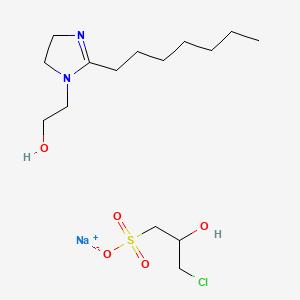
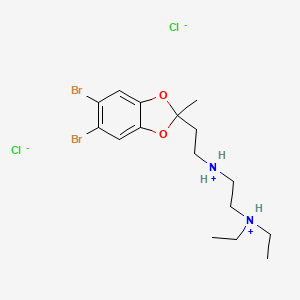
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
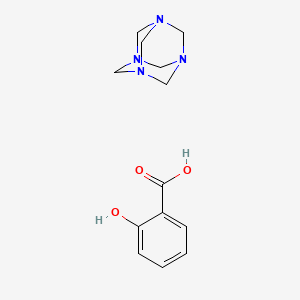
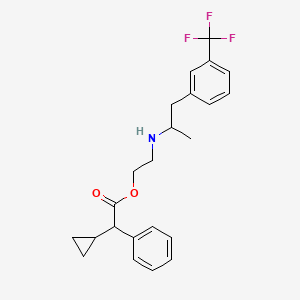
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)
![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)

